molecular formula C13H14N4O B15349773 Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy- CAS No. 72017-90-4

Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy-

Cat. No.: B15349773
CAS No.: 72017-90-4
M. Wt: 242.28 g/mol
InChI Key: YEWHSVBZJKUKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

72017-90-4

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-[(4-aminophenyl)diazenyl]-2-methoxyaniline

InChI

InChI=1S/C13H14N4O/c1-18-13-8-11(6-7-12(13)15)17-16-10-4-2-9(14)3-5-10/h2-8H,14-15H2,1H3

InChI Key

YEWHSVBZJKUKRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name & CAS No. Key Structural Differences Key Properties/Applications Regulatory Notes
Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy- (72017-90-4) Azo linkage, methoxy at position 2, amino at position 4 Disperse dye for textiles; regulated under Canada’s NDSL Requires notification for use in Canada
4-[(E)-(4-Methylphenyl)diazenyl]aniline (722-25-8) Methyl (-CH₃) substituent instead of methoxy Simpler azo dye; potential intermediate in dye synthesis Limited regulatory data available
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-2-methoxy- (35881-03-9) Sulfonyl (-SO₂-) group replaces azo linkage Higher polarity; potential use in pharmaceuticals or agrochemicals Not listed on NDSL or major regulatory lists
4-Methoxy-N-(phenylmethylene)benzenamine (783-08-4) Schiff base (imine) structure instead of azo Intermediate in organic synthesis; no dye properties Boiling point: ~677 K (calculated)
Key Comparisons :

The sulfonyl group in 35881-03-9 increases polarity, making it more soluble in polar solvents but less suited for non-polar textile fibers compared to the azo-based target compound .

Synthetic Pathways :

  • The target compound likely involves diazotization and coupling reactions typical for azo dyes. In contrast, sulfonyl derivatives (e.g., 35881-03-9) require sulfonation steps .
  • Schiff base analogs (e.g., 783-08-4) are synthesized via condensation of amines and carbonyl compounds .

Regulatory and Safety Profiles: Azo dyes like the target compound may decompose into aromatic amines, some of which are carcinogenic. This necessitates strict regulatory oversight, as seen in Canada’s NDSL . Sulfonyl derivatives (e.g., 35881-03-9) may pose lower toxicity risks but lack comprehensive regulatory data .

Its primary use remains industrial .

Research Findings and Data Gaps

  • Optical Properties: Methoxy and amino groups in azo dyes enhance lightfastness and color stability, critical for textile applications .
  • Thermal Stability : Calculated boiling points for related Schiff base compounds (e.g., 783-08-4) suggest moderate thermal stability (~677 K) .
  • Data Gaps: Limited experimental data on the target compound’s solubility, melting point, and ecotoxicity. Further studies are needed to assess its environmental persistence and metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.